
11,21-Dimethylhentriaconta-11,20-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,21-Dimethylhentriaconta-11,20-diene: is an organic compound with the molecular formula C33H64 It is a long-chain hydrocarbon with two double bonds located at the 11th and 20th positions, and methyl groups at the 11th and 21st positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11,21-Dimethylhentriaconta-11,20-diene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate long-chain hydrocarbons and reagents.
Formation of Double Bonds:
Methylation: The addition of methyl groups at the desired positions is carried out using methylating agents such as methyl iodide in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 11,21-Dimethylhentriaconta-11,20-diene can undergo oxidation reactions to form various oxygenated derivatives.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can occur at the double bond positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of light or a radical initiator.
Major Products:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 11,21-dimethylhentriacontane.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a substrate in catalytic studies to understand reaction mechanisms.
Material Science: Potential use in the synthesis of novel materials with unique properties.
Biology:
Biomimetic Studies: Used in studies to mimic natural biological processes involving long-chain hydrocarbons.
Medicine:
Drug Delivery: Potential use in the development of drug delivery systems due to its hydrophobic nature.
Industry:
Lubricants: Used as a component in the formulation of high-performance lubricants.
Surfactants: Potential use in the synthesis of surfactants for various applications.
Wirkmechanismus
The mechanism of action of 11,21-Dimethylhentriaconta-11,20-diene depends on its interaction with specific molecular targets. The double bonds and methyl groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved may include:
Hydrophobic Interactions: Due to its long hydrocarbon chain, it can interact with hydrophobic regions of other molecules.
Electrophilic Addition: The double bonds can undergo electrophilic addition reactions, leading to the formation of new compounds.
Vergleich Mit ähnlichen Verbindungen
11,21-Dimethylhentriacontane: A saturated hydrocarbon with similar chain length but without double bonds.
11,21-Dimethylhentriaconta-11,19-diene: A similar compound with double bonds at different positions.
Uniqueness:
Double Bond Position: The specific positions of the double bonds in 11,21-Dimethylhentriaconta-11,20-diene make it unique compared to other long-chain hydrocarbons.
Methyl Groups: The presence of methyl groups at the 11th and 21st positions adds to its distinct chemical properties.
Eigenschaften
CAS-Nummer |
90052-41-8 |
|---|---|
Molekularformel |
C33H64 |
Molekulargewicht |
460.9 g/mol |
IUPAC-Name |
11,21-dimethylhentriaconta-11,20-diene |
InChI |
InChI=1S/C33H64/c1-5-7-9-11-13-16-20-24-28-32(3)30-26-22-18-15-19-23-27-31-33(4)29-25-21-17-14-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI-Schlüssel |
LHUYQBHZNOTMLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


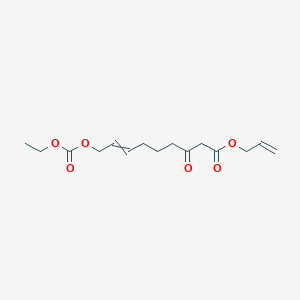
![2-[2-(2,6-Dioxopiperidin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14389660.png)
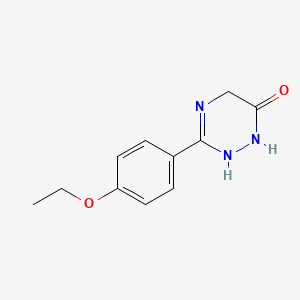

![2-Chloro-9-[3-(dimethylamino)propyl]-9H-thioxanthen-1-OL](/img/structure/B14389668.png)



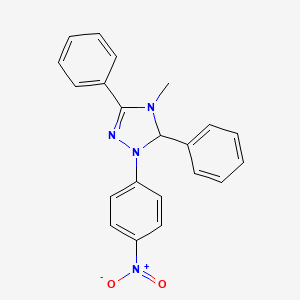
![Dimethyl[(propan-2-yl)oxy]silanol](/img/structure/B14389692.png)
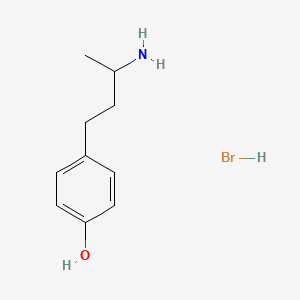
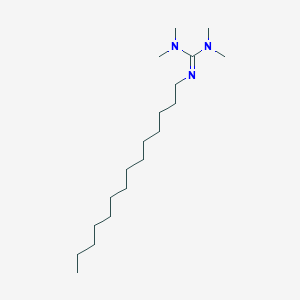
![(3aR,8bR)-3-Methyl-1-phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14389704.png)

